2-fluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide
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Overview
Description
2-fluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide is a novel compound that falls within the category of fluorinated benzamides. These compounds are noteworthy for their unique chemical properties and potential applications across various fields, including chemistry, biology, medicine, and industry. This particular compound features a complex structure with fluorine, methyl, and dioxidobenzo[c][1,2,5]thiadiazole groups, contributing to its distinctive characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize 2-fluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide, a multi-step process is typically employed. One possible route involves the following steps:
Formation of the fluorinated benzamide backbone: : Starting with fluorobenzene as a precursor, the compound undergoes an amide coupling reaction with 2-bromoethylamine under controlled conditions.
Introduction of the dioxidobenzo[c][1,2,5]thiadiazole moiety: : The intermediate product is then reacted with 3-methyl-2,2-dioxo-1,2,5-thiadiazolium chloride under appropriate conditions to introduce the heterocyclic moiety.
Industrial Production Methods
The industrial production of this compound may involve optimization of the aforementioned synthetic route to enhance yield and purity. Large-scale synthesis would likely incorporate continuous flow reactions and automation to streamline the process and minimize waste.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Substitution reactions: : Due to the presence of fluorine, it can partake in nucleophilic aromatic substitution.
Oxidation and reduction reactions: : The thiadiazole moiety can be subject to redox reactions, altering the oxidation state of sulfur.
Hydrolysis: : Amide bonds can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Common reagents include:
Nucleophiles: : Such as hydroxide ions or amines, for substitution reactions.
Oxidizing agents: : Like potassium permanganate or hydrogen peroxide, for oxidation reactions.
Acids and bases: : For hydrolysis, such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution products: : Resulting from nucleophilic attacks on the fluorinated benzamide.
Oxidation products: : Including sulfoxides or sulfones from the thiadiazole group.
Hydrolysis products: : Leading to the formation of corresponding carboxylic acids and amines.
Scientific Research Applications
2-fluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide has diverse applications in scientific research:
Chemistry: : As a precursor or intermediate in the synthesis of more complex molecules.
Biology: : Investigated for its potential interactions with biological targets, possibly serving as a probe in biochemical assays.
Medicine: : Potential therapeutic applications, such as anticancer, antiviral, or antibacterial agents due to its unique structural features.
Industry: : May be utilized in the development of advanced materials or as a component in specialty chemicals.
Mechanism of Action
The mechanism by which 2-fluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide exerts its effects often involves its interaction with specific molecular targets:
Molecular targets: : Could include enzymes, receptors, or nucleic acids.
Pathways involved: : Depending on its application, the compound might modulate signaling pathways, inhibit enzyme activity, or interfere with cellular processes.
Comparison with Similar Compounds
When compared to similar fluorinated benzamides and thiadiazole-containing compounds, 2-fluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide stands out due to:
Enhanced stability: : Provided by the fluorine atom, which can affect its reactivity and bioavailability.
Unique reactivity: : The combination of functional groups may impart distinctive chemical reactivity and interaction profiles.
Versatility in applications:
Similar Compounds
2-fluoro-N-(2-(2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide
3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1-amine
2-chloro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide
Properties
IUPAC Name |
2-fluoro-N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O3S/c1-19-14-8-4-5-9-15(14)20(24(19,22)23)11-10-18-16(21)12-6-2-3-7-13(12)17/h2-9H,10-11H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYRVVBWVQRSPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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